molecular formula C19H19NO4 B2875761 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide CAS No. 2320926-05-2

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide

Cat. No. B2875761
CAS RN: 2320926-05-2
M. Wt: 325.364
InChI Key: CNIQEYUAERTNIK-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide, also known as BFA-12, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BFA-12 is a member of the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antifungal effects.

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, studies have demonstrated that N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can inhibit the growth of several types of fungi, including Candida albicans and Aspergillus fumigatus. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is its relatively low potency, which may limit its effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for research on N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide. One area of research could focus on the development of more potent derivatives of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide, which could be used as anticancer drugs. Another area of research could focus on the use of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide in combination with other drugs to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide and its potential side effects, which could inform the development of safer and more effective drugs.

Synthesis Methods

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with 3-methylphenylamine to form the intermediate 2-(3-methylphenyl)acetamide-2-furoic acid. This intermediate is then treated with hydroxylamine to yield N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide.

Scientific Research Applications

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on its anticancer properties, with studies showing that N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can induce apoptosis (programmed cell death) in several types of cancer cells, including breast, lung, and prostate cancer cells. N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13-4-2-5-14(10-13)11-19(22)20-12-15(21)16-7-8-18(24-16)17-6-3-9-23-17/h2-10,15,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQEYUAERTNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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